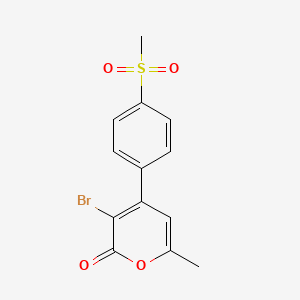
Tert-butyl 4-(4-chloro-3-methylphenyl)-4-(cyanomethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(4-chloro-3-methylphenyl)-4-(cyanomethyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(4-chloro-3-methylphenyl)-4-(cyanomethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common route might include the alkylation of a piperidine derivative with a tert-butyl ester, followed by the introduction of the cyanomethyl group and the chloromethylphenyl group under controlled conditions. Specific reagents and catalysts, such as strong bases or acids, may be used to facilitate these reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-chloro-3-methylphenyl)-4-(cyanomethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice would be optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Possible development as a pharmaceutical agent or drug precursor.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(4-chloro-3-methylphenyl)-4-(cyanomethyl)piperidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-chlorophenyl)-4-(cyanomethyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-methylphenyl)-4-(cyanomethyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-chloro-3-methylphenyl)-4-(methyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-chloro-3-methylphenyl)-4-(cyanomethyl)piperidine-1-carboxylate is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. Its structural features, such as the presence of a cyanomethyl group and a chloromethylphenyl group, could influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C19H25ClN2O2 |
|---|---|
Molecular Weight |
348.9 g/mol |
IUPAC Name |
tert-butyl 4-(4-chloro-3-methylphenyl)-4-(cyanomethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H25ClN2O2/c1-14-13-15(5-6-16(14)20)19(7-10-21)8-11-22(12-9-19)17(23)24-18(2,3)4/h5-6,13H,7-9,11-12H2,1-4H3 |
InChI Key |
DYGNUOFBFBOLQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)CC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


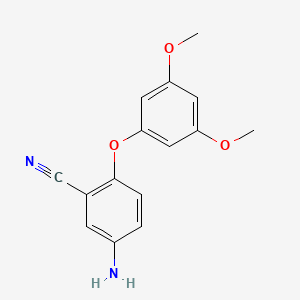

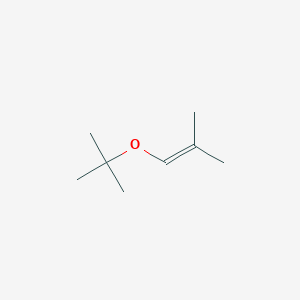
![Methyl 8-(methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13866150.png)


![3-Chloro-4-[(4-methoxyphenyl)methoxy]phenol](/img/structure/B13866180.png)
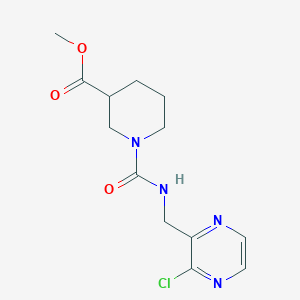
![2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-2-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile](/img/structure/B13866190.png)
![N-[(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N'-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B13866195.png)
![4-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B13866200.png)
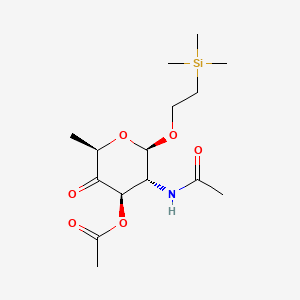
![2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine](/img/structure/B13866212.png)
